Lipophilicity Comparison
The 4-fluorobenzyl substituent in 1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-ol (CAS 1595608-37-9) confers intermediate lipophilicity relative to closely related analogs. Based on predicted physicochemical data from structurally analogous compounds, the estimated LogP for the target compound is approximately 1.8-2.0 . In comparison, the unsubstituted 1-benzyl analog (CAS 226989-35-1) exhibits a predicted LogP of approximately 1.5-1.7 , while the direct 4-fluorophenyl analog lacking the methylene linker (CAS 77458-31-2) shows a predicted LogP of approximately 2.2-2.4 . The fluorine atom increases lipophilicity by approximately 0.3-0.5 LogP units relative to the unsubstituted benzyl derivative, while the methylene linker reduces lipophilicity by approximately 0.3-0.5 units compared to the direct aryl-attached analog .
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP: 1.8-2.0 (based on structural analog data) |
| Comparator Or Baseline | 1-Benzyl-1H-pyrazol-4-ol (CAS 226989-35-1): LogP ~1.5-1.7; 1-(4-Fluorophenyl)-1H-pyrazol-4-ol (CAS 77458-31-2): LogP ~2.2-2.4 |
| Quantified Difference | ΔLogP ~ +0.3 to +0.5 vs. 1-benzyl analog; ΔLogP ~ -0.3 to -0.5 vs. 1-(4-fluorophenyl) analog |
| Conditions | Predicted LogP values based on structural similarity to analogs with reported experimental or calculated data |
Why This Matters
Intermediate lipophilicity influences membrane permeability and solubility, directly impacting suitability for applications requiring specific bioavailability or extraction properties in medicinal chemistry and agrochemical development.
